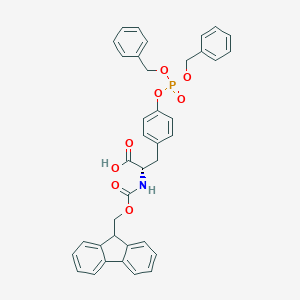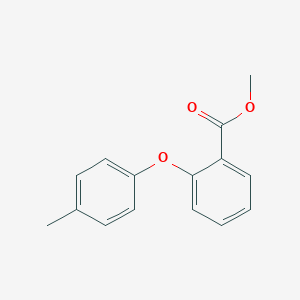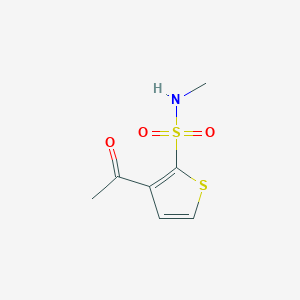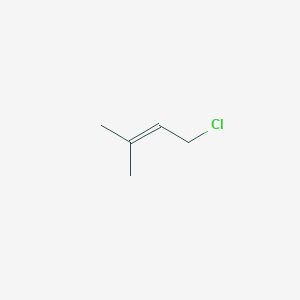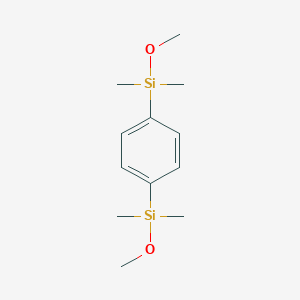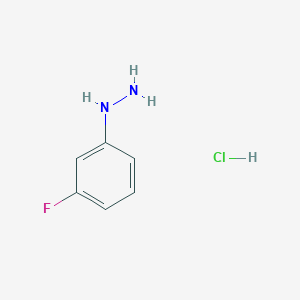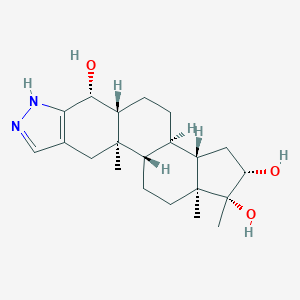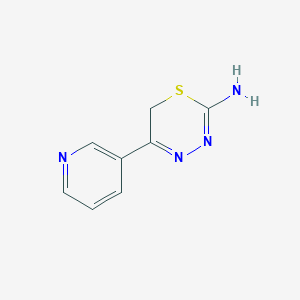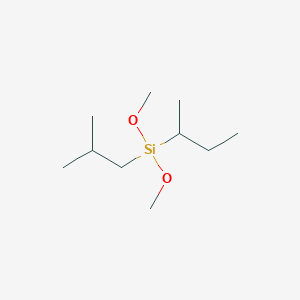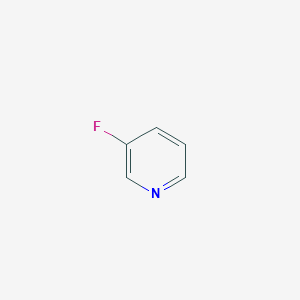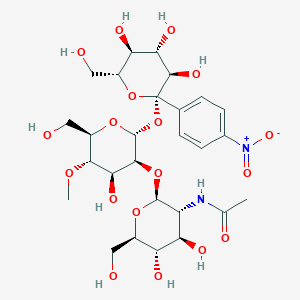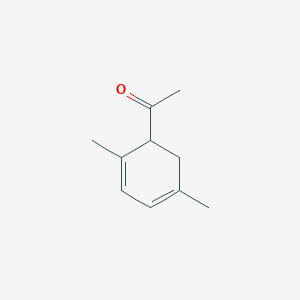
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMDD is an aromatic ketone that is commonly used in the synthesis of various organic compounds. The compound has a molecular formula of C11H14O and a molecular weight of 162.23 g/mol.
Mecanismo De Acción
The exact mechanism of action of 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone is not yet fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in oxidative stress and inflammation. 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has also been shown to modulate the expression of genes involved in various cellular processes, including cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has been shown to exert significant effects on various biochemical and physiological processes. The compound has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has several advantages as a research tool. The compound is readily available and relatively inexpensive, making it a cost-effective option for researchers. 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several exciting future directions for research on 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone. One area of interest is the development of new drugs based on the compound's antioxidant and anti-inflammatory properties. Another area of interest is the investigation of 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone's potential as an antimicrobial agent. Further research is also needed to fully elucidate the compound's mechanism of action and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone can be achieved through several methods. One of the most common methods involves the reaction of 2,5-dimethylcyclohexane-1,4-dione with ethyl magnesium bromide in the presence of a catalyst. The resulting product is then treated with acid to obtain 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone. Another method involves the reaction of 2,5-dimethylcyclohexanone with ethylmagnesium bromide followed by oxidation with chromium trioxide.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has been extensively studied for its potential applications in various fields of science. The compound has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs. 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi, making it a potential alternative to conventional antibiotics.
Propiedades
Número CAS |
128359-47-7 |
|---|---|
Nombre del producto |
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-(2,5-dimethylcyclohexa-2,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-5,10H,6H2,1-3H3 |
Clave InChI |
KMMDAEPLWUADMI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(C1)C(=O)C)C |
SMILES canónico |
CC1=CC=C(C(C1)C(=O)C)C |
Sinónimos |
Ethanone, 1-(2,5-dimethyl-2,4-cyclohexadien-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



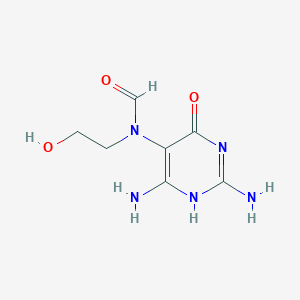
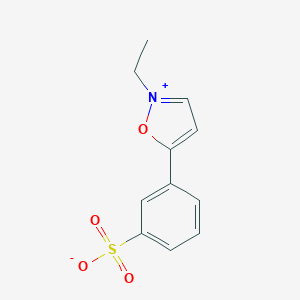
![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)
